molecular formula C14H19NO4 B558268 Boc-N-ME-phg-OH CAS No. 30925-11-2

Boc-N-ME-phg-OH

Cat. No.: B558268
CAS No.: 30925-11-2
M. Wt: 265,31 g/mole
InChI Key: COABPHLHHQAKPL-NSHDSACASA-N
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Description

Boc-N-Methyl-L-phenylglycine, commonly referred to as Boc-N-ME-phg-OH, is a derivative of the amino acid phenylglycine. It is widely used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its white solid appearance and its solubility in organic solvents such as methanol, chloroform, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-N-Methyl-L-phenylglycine can be synthesized through the reaction of Boc-protected amines with substituted phenylacetone. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of Boc-N-Methyl-L-phenylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Methyl-L-phenylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Free amines.

    Substitution: Various substituted phenylglycine derivatives.

    Oxidation: Phenylglycine oxides.

    Reduction: Phenylglycine amines.

Scientific Research Applications

Boc-N-Methyl-L-phenylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of Boc-N-Methyl-L-phenylglycine involves the protection of amine groups through the formation of a carbamate. The Boc group is stable under basic and neutral conditions but can be easily removed under acidic conditions. This allows for selective protection and deprotection of amines during multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-N-Methyl-L-phenylglycine is unique due to the presence of the methyl group on the nitrogen atom, which provides additional steric hindrance and influences the reactivity of the compound. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required .

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426681
Record name BOC-N-ME-PHG-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-11-2
Record name BOC-N-ME-PHG-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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